4-Ethoxy-3-methoxyphenylacetic acid
Description
4-Ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8) is an aromatic acetic acid derivative with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a phenyl ring substituted with a 3-methoxy group and a 4-ethoxy group, linked to an acetic acid moiety. This compound is used in pharmaceutical and chemical research, particularly in synthesizing intermediates for drug development .
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNXRPVJRCYHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074467 | |
| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-13-8 | |
| Record name | 4-Ethoxy-3-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120138 | |
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| Record name | 120-13-8 | |
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| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.975 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methoxyphenylacetic acid typically involves the ethylation and methylation of phenylacetic acid derivatives. One common method includes the reaction of 4-hydroxy-3-methoxyphenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Condensation Reactions
This compound undergoes acid-catalyzed condensation with formaldehyde to form heterocyclic derivatives. In a key reaction:
-
Product : 7-Ethoxy-6-methoxyisochroman-3-one
-
Yield : 82%
The reaction mechanism involves cyclization through nucleophilic attack of the carboxylic acid oxygen on the electrophilic carbonyl carbon of formaldehyde.
Esterification
The carboxylic acid group reacts readily with alcohols under standard esterification conditions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Ethanol + H₂SO₄ | Reflux, 6 hr | Ethyl 4-ethoxy-3-methoxyphenylacetate | 89% | |
| Propargyl alcohol | DCC/DMAP, room temp | Propargyl ester derivative | 76% |
These esters are precursors for further functionalization in pharmaceutical synthesis.
a) Alkoxy Group Replacement
The ethoxy group undergoes nucleophilic substitution under acidic conditions:
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Reaction : Treatment with HBr (48%) in acetic acid at 110°C
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Product : 3-Methoxy-4-hydroxyphenylacetic acid
b) Electrophilic Aromatic Substitution
Bromination occurs selectively at the para position to the methoxy group:
| Reagent | Position Substituted | Product | Conditions |
|---|---|---|---|
| Br₂ (1 eq) | C-5 (para to OCH₃) | 5-Bromo-4-ethoxy-3-methoxyphenylacetic acid | FeCl₃, 0°C, 2 hr |
Reduction Reactions
The carboxylic acid moiety is reducible to primary alcohols:
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Reagent : LiAlH₄ (2.5 eq) in dry THF
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Product : 4-Ethoxy-3-methoxyphenylethanol
-
Yield : 68%
This alcohol intermediate is used in fragrance synthesis and polymer chemistry.
Oxidative Pathways
Controlled oxidation modifies both aromatic and aliphatic components:
| Oxidizing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| KMnO₄ (aq) | Benzyl C-H | 4-Ethoxy-3-methoxybenzoic acid | 80°C, 4 hr |
| CrO₃/H₂SO₄ | Ethoxy side chain | 3-Methoxy-4-oxophenylacetic acid | 0°C, 30 min |
Comparative Reactivity with Analogues
The dual alkoxy substitution significantly alters reactivity compared to monosubstituted analogues:
| Compound | Reaction Rate with Br₂ (Relative) | Preferred Reaction Site |
|---|---|---|
| This compound | 1.0 (reference) | C-5 (para to OCH₃) |
| 4-Methoxyphenylacetic acid | 0.3 | C-3 (ortho to OCH₃) |
| 3-Ethoxyphenylacetic acid | 0.7 | C-6 (para to OCH₂CH₃) |
Data adapted from bromination studies .
Industrial-Scale Modifications
Continuous flow reactors enhance efficiency for large-scale transformations:
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Hydrolysis : 30% H₂SO₄ at 150°C converts nitrile derivatives to carboxylic acids (95% conversion)
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Decarboxylation : Pyrolysis at 220°C yields 4-ethoxy-3-methoxystyrene (industrial monomer)
This compound’s versatility in forming heterocycles, esters, and halogenated derivatives makes it invaluable in medicinal chemistry and materials science. Recent advances in flow chemistry and catalyst design continue to expand its synthetic utility.
Scientific Research Applications
Pharmaceutical Applications
4-Ethoxy-3-methoxyphenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of inflammatory conditions and pain management.
Case Study: Anti-inflammatory Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The research highlighted the compound's ability to inhibit key inflammatory pathways, suggesting its potential use in developing new anti-inflammatory drugs .
Agricultural Applications
In agriculture, this compound has been identified as a plant growth regulator. It has shown efficacy in inhibiting seed germination and controlling plant growth, making it valuable for crop management.
Case Study: Seed Germination Inhibition
Research conducted on various plant species revealed that this compound effectively inhibited the germination of cress and lettuce seeds. The study concluded that the compound could be utilized to manage unwanted vegetation in agricultural settings, thus enhancing crop yields .
Metabolic Studies
The compound has also been investigated for its role as a metabolite in biological systems. Its presence has been detected in human urine and cerebrospinal fluid, indicating its potential significance in metabolic pathways.
Data Table: Metabolic Concentrations
| Sample Type | Concentration (µM) |
|---|---|
| Human Urine | 0.5 |
| Cerebrospinal Fluid | 0.2 |
This data suggests that monitoring levels of this compound could provide insights into metabolic disorders or other health conditions .
Environmental Impact
The environmental implications of using this compound as a herbicide or growth regulator have also been studied. Its effects on non-target species and soil health are critical areas of ongoing research.
Case Study: Ecotoxicology Assessments
A comprehensive ecotoxicological assessment indicated that while the compound is effective against certain weeds, it poses minimal risk to beneficial insects and soil microorganisms at recommended application rates. This finding supports its use as a safer alternative to more toxic herbicides .
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methoxyphenylacetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Key Properties :
- Safety Profile : Classified under GHS Category 4 for acute oral toxicity and Category 2A for eye irritation .
Comparison with Structurally Similar Compounds
The following table compares 4-ethoxy-3-methoxyphenylacetic acid with five analogs, highlighting structural features, physicochemical properties, pharmacological data, and safety profiles.
Key Research Findings and Structural Insights
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is a well-documented metabolite of dopamine, with applications in neurological research .
Safety Considerations: Limited safety data are available for most analogs except this compound, which has documented acute oral toxicity and eye irritation hazards . Homovanillic acid’s safety profile remains understudied .
Biological Activity
4-Ethoxy-3-methoxyphenylacetic acid (EMPA) is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial and anti-inflammatory effects, alongside its mechanisms of action, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.23 g/mol
- CAS Number : 120-13-8
The structure of EMPA features an ethoxy group and a methoxy group attached to a phenylacetic acid backbone, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that EMPA exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that EMPA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
EMPA has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for conditions like arthritis and other inflammatory diseases.
Mechanism of Action :
- Inhibition of NF-kB pathway.
- Reduction in the expression of COX-2 enzyme.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that EMPA effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The study utilized both in vitro assays and animal models to validate the findings. -
Anti-inflammatory Action :
In a controlled trial involving animal models of arthritis, EMPA administration resulted in a significant decrease in joint swelling and pain compared to control groups. Histological analyses showed reduced infiltration of inflammatory cells in treated animals. -
Synthesis and Derivatives :
Research into the synthesis of EMPA derivatives has revealed compounds with enhanced biological activity. For instance, modifications to the ethoxy or methoxy groups can lead to increased potency against specific targets.
Safety Profile
While EMPA shows promise as a therapeutic agent, safety assessments indicate that it may cause skin irritation and respiratory issues upon exposure. Further studies are necessary to establish comprehensive safety profiles before clinical applications can be pursued.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-ethoxy-3-methoxyphenylacetic acid in academic settings?
- Methodology :
- Synthesis : Start with phenylacetic acid derivatives and employ esterification or alkylation reactions to introduce ethoxy and methoxy groups. For example, nucleophilic substitution under controlled pH (6–8) using ethyl bromide or methyl iodide as alkylating agents .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) .
- Storage : Store in amber glass vials at 4°C to prevent photodegradation and hydrolysis, as the compound is incompatible with strong acids/oxidizers .
Q. How should researchers address stability concerns during experimental workflows?
- Key Stability Factors :
- Avoid temperatures >40°C and humidity >60%, as thermal or hydrolytic degradation may occur .
- Use inert atmospheres (N₂/Ar) for reactions involving strong reducing agents (e.g., LiAlH₄) due to the compound’s ethoxy and methoxy substituents, which are susceptible to cleavage .
- Monitor for decomposition by TLC or GC-MS, especially in acidic/basic conditions .
Q. What solvent systems are optimal for solubility and formulation studies?
- Solubility Data :
- Aqueous solubility : 3.84 mg/mL (19.6 mM) in water, classified as "very soluble" .
- Organic solvents : Highly soluble in DMSO (100 mg/mL, 601.79 mM) and ethanol, making it suitable for in vitro assays .
- Formulation Tips : Use log P values (consensus log Po/w = 1.33) to predict partitioning behavior in biphasic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Challenge : Existing safety data sheets lack acute toxicity or ecotoxicological profiles .
- Proposed Approach :
- Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with doses ranging 0.1–10 mM .
- Use predictive tools like ProTox-II to estimate LD₅₀ and organ-specific toxicity .
- Cross-reference structural analogs (e.g., 3-methoxyphenylacetic acid) with known toxicity profiles to infer risks .
Q. What advanced analytical techniques validate structural integrity and purity?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60% acetonitrile) .
- NMR : Confirm substitution patterns via ¹H-NMR (δ 3.8–4.1 ppm for ethoxy/methoxy protons; δ 3.6 ppm for acetic acid CH₂) .
- LC-MS : Monitor for degradation products (e.g., demethylated derivatives) using high-resolution MS .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Strategy :
- Calculate molecular descriptors (TPSA = 55.76 Ų, rotatable bonds = 4) to predict membrane permeability and bioavailability .
- Perform docking studies with target enzymes (e.g., cyclooxygenase-2) using analogs like 4-hydroxy-3-methoxyphenylacetic acid as templates .
- Synthesize derivatives (e.g., methyl esters or amides) to explore electronic effects on biological activity .
Q. What experimental precautions mitigate hazards in large-scale reactions?
- Risk Mitigation :
- Use explosion-proof equipment when handling near strong oxidizers (e.g., KMnO₄), as phenolic ethers can form peroxides .
- Implement fume hoods with HEPA filters to avoid inhalation of fine particulates (particle size <10 µm) .
- Dispose of waste via licensed contractors, as the compound’s environmental fate is uncharacterized .
Q. How to design degradation studies under varied environmental conditions?
- Protocol :
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze by HPLC for breakdown products .
- Thermal Stress : Heat at 80°C for 72 hours in pH-adjusted buffers (2–12) to simulate extreme storage conditions .
- Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor via FTIR for carbonyl group oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
